1H-indole-2-carbonyl Chloride

概要

説明

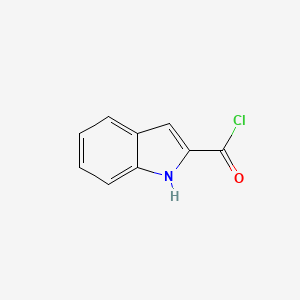

1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is a derivative of indole, where the hydrogen atom at the second position of the indole ring is replaced by a carbonyl chloride group. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

準備方法

1H-indole-2-carbonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group, yielding this compound .

Reaction Conditions:

Reagents: Indole-2-carboxylic acid, thionyl chloride or oxalyl chloride

Solvent: Anhydrous dichloromethane or chloroform

Temperature: Reflux (approximately 60-80°C)

Duration: 2-4 hours

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .

化学反応の分析

1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common nucleophiles include amines, alcohols, and thiols .

Reagents: Amines, alcohols, thiols

Conditions: Room temperature to reflux, with or without a base (e.g., triethylamine)

Products: Amides, esters, thioesters

-

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form indole-2-carboxylic acid .

Reagents: Water, aqueous sodium hydroxide

Conditions: Room temperature to reflux

Products: Indole-2-carboxylic acid

-

Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Reagents: LiAlH₄, NaBH₄

Conditions: Anhydrous solvents, low temperature

Products: Indole-2-carbaldehyde, indole-2-methanol

科学的研究の応用

Antiviral Agents

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1H-indole-2-carbonyl chloride, as inhibitors of HIV-1 integrase, a critical enzyme in the life cycle of HIV.

- Mechanism of Action : These compounds have been shown to effectively inhibit the strand transfer activity of integrase by chelating two magnesium ions within its active site. For instance, derivative compounds have demonstrated IC50 values as low as 0.13 μM, indicating potent inhibitory activity against HIV-1 integrase .

- Structural Optimization : Structural modifications of the indole core, such as the introduction of halogenated groups, have been found to enhance binding affinity and biological activity. This optimization process has led to the identification of promising lead compounds for further development .

Neuropharmacological Research

Indole derivatives are also being explored for their neuroprotective properties against neurotropic alphaviruses like Western equine encephalitis virus (WEEV).

- Inhibitory Activity : A series of indole-2-carboxamides derived from this compound have shown significant inhibitory effects on alphavirus replication. One compound was noted to confer protection against neuroadapted Sindbis virus infection in murine models .

- Pharmacokinetics : Advances in pharmacokinetic properties have been reported, with modifications leading to improved plasma exposure and brain penetration, which are critical for treating central nervous system infections .

Table 1: Summary of Key Studies Involving this compound

作用機序

The mechanism of action of 1H-indole-2-carbonyl chloride depends on its specific application and targetFor example, in enzyme inhibition studies, the carbonyl chloride group can react with nucleophilic residues in the active site of the enzyme, leading to irreversible inhibition . Additionally, indole derivatives are known to bind to various receptors and proteins, modulating their activity and signaling pathways .

類似化合物との比較

1H-indole-2-carbonyl chloride can be compared with other indole derivatives, such as:

Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the third position instead of a carbonyl chloride group.

Indole-2-carboxylic acid: The parent compound with a carboxylic acid group at the second position.

Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the third position and an additional ethyl group.

The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, which allows for the synthesis of a wide range of derivatives and its application in various fields .

生物活性

1H-Indole-2-carbonyl chloride is a significant compound in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various biologically active indole derivatives. This article provides a detailed overview of its biological activities, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound (CAS Number: 58881-45-1) is characterized by its reactive carbonyl chloride functional group attached to an indole structure. This compound serves as a versatile building block in the synthesis of indole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for various biological receptors and enzymes. The compound is known to interact with specific biomolecules, leading to either inhibition or stimulation of their functions. For instance, it can inhibit certain enzymes by forming covalent bonds with nucleophilic residues such as serine or cysteine.

Biochemical Pathways

The compound influences several biochemical pathways due to its broad-spectrum biological activities. It has been shown to modulate cell signaling pathways and gene expression, significantly affecting cellular metabolism and function. Notably, indole derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that indole-2-carboxamide derivatives can inhibit the proliferation of glioblastoma cells with IC50 values ranging from 2.34 to 9.06 μM . The mechanism involves the induction of apoptosis and inhibition of cell viability.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole-2-carboxamide 6 | KNS42 (glioblastoma) | 0.33 |

| Indole derivative 8c | DAOY (medulloblastoma) | 9.06 |

| Indole derivative 5 | HFF1 (non-neoplastic fibroblast) | >10 |

Antiviral Activity

This compound has also shown potential as an antiviral agent. Recent studies have identified indole-2-carboxylic acid derivatives as effective inhibitors of HIV-1 integrase, with IC50 values as low as 0.13 μM for optimized compounds . These compounds bind to the active site of integrase, disrupting viral replication.

Study on HIV-1 Integrase Inhibition

A significant study focused on the inhibitory effects of indole derivatives on HIV-1 integrase revealed that structural modifications could enhance their antiviral potency. The introduction of specific groups at the C3 position improved binding interactions within the integrase's active site, demonstrating a promising avenue for developing new antiviral therapies .

Antitumor Evaluation

Another investigation assessed the antitumor efficacy of various indoles against pediatric glioblastoma cells. The results indicated that certain analogs retained significant antitumor activity while exhibiting selectivity towards cancerous cells over non-neoplastic cells, thereby highlighting their therapeutic potential .

Applications in Research and Industry

This compound finds extensive applications across multiple fields:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting various diseases.

- Agrochemicals : Indole derivatives are utilized in developing pesticides and herbicides due to their biological activity.

- Materials Science : The compound is employed in creating organic semiconductors and advanced materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1H-indole-2-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via halogenation of 1H-indole-2-carboxylic acid using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). Key variables affecting yield include:

- Catalyst/Solvent Systems : For example, SOCl₂ in dichloromethane (DCM) at reflux for 2–24 hours yields 31–73% product, while PCl₅ in diethyl ether produces 73% after 1.5 hours .

- Temperature : Prolonged room-temperature reactions with SOCl₂ in DCM (24 hours) often result in moderate yields, whereas heating with oxalyl chloride and N,N-dimethylformamide (DMF) in DCM for 1 hour improves efficiency .

- Workup : Rapid solvent removal under reduced pressure and recrystallization (e.g., from heptane) enhances purity .

Table 1: Comparative Synthesis Methods

| Reagent | Solvent | Time (h) | Yield (%) | Key Observations |

|---|---|---|---|---|

| PCl₅ + AcCl | Diethyl ether | 1.5 | 73 | High yield, fast reaction |

| Oxalyl chloride | DCM + DMF | 1 | 31 | Requires catalytic DMF |

| SOCl₂ | DCM | 24 | 31 | Low yield, long duration |

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to its reactivity as an acyl chloride .

- Storage : Store in airtight, moisture-free containers at 4°C. Desiccants like silica gel are recommended to prevent hydrolysis .

- Waste Disposal : Neutralize with cold aqueous sodium bicarbonate before transferring to designated hazardous waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields across synthetic routes?

Methodological Answer: Yield discrepancies often arise from side reactions (e.g., hydrolysis, dimerization). To investigate:

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates. For example, SOCl₂ may generate HCl gas, which promotes acid-catalyzed side reactions in polar solvents .

- Solvent Screening : Compare aprotic solvents (DCM, THF) with ethereal solvents. Diethyl ether may stabilize reactive intermediates better than DCM, explaining higher yields with PCl₅ .

- Computational Modeling : Use density functional theory (DFT) to assess activation energies for pathways involving different reagents .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm). The carbonyl chloride group deshields adjacent protons, causing distinct splitting .

- ¹³C NMR : The carbonyl carbon resonates at δ ~165–170 ppm, while indole carbons appear at δ 110–140 ppm .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~850 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 180.02 (C₉H₆ClNO⁺) .

Q. How can researchers address challenges in crystallizing this compound for X-ray structural analysis?

Methodological Answer:

- Crystallization Solvents : Use low-polarity solvents (heptane, hexane) for slow evaporation. Avoid protic solvents to prevent hydrolysis .

- SHELX Refinement : Employ SHELXL for small-molecule refinement. Key steps include:

- Twinned Data : For imperfect crystals, use SHELXD for dual-space structure solution and SHELXE for density modification .

Table 2: Crystallographic Data Parameters

| Parameter | Value | Notes |

|---|---|---|

| Space Group | P2₁/c | Common for acyl chlorides |

| R-factor | < 0.05 | Target for high-resolution data |

| Resolution (Å) | 0.8–1.2 | Ideal for SHELXL refinement |

Q. Data Interpretation & Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

- Standardized Protocols : Adopt a reference method (e.g., PCl₅ in diethyl ether) with strict control of humidity (<10% RH) .

- Inter-Lab Validation : Share samples for cross-validation via NMR and HPLC. Use certified reference materials (CRMs) for calibration .

- Data Reporting : Follow the RCSB Protein Data Bank guidelines for crystallography or IUPAC norms for spectroscopic data .

Q. How can researchers troubleshoot low yields in scaled-up syntheses?

Methodological Answer:

- Heat/Mass Transfer : Use jacketed reactors for exothermic reactions (e.g., PCl₅). Stirring rates >500 rpm improve mixing in viscous solvents .

- Inert Atmosphere : Conduct reactions under argon to prevent moisture ingress.

- Quenching Efficiency : Optimize quenching with cold aqueous NaHCO₃ to minimize decomposition during workup .

特性

IUPAC Name |

1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMVEYKDOAQLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473480 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58881-45-1 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。